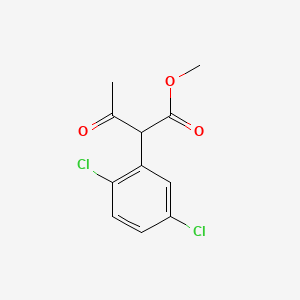

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate

Description

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate is a chlorinated aromatic ester characterized by a 2,5-dichlorophenyl substituent attached to a β-keto butanoate backbone. Applications in agrochemicals or pharmaceuticals are plausible, given the prevalence of dichlorophenyl motifs in pesticides (e.g., propiconazole) and antifungals (e.g., itraconazole derivatives) .

Properties

Molecular Formula |

C11H10Cl2O3 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-5-7(12)3-4-9(8)13/h3-5,10H,1-2H3 |

InChI Key |

ZYOLYZNBDAOJPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate typically involves the esterification of 2-(2,5-dichlorophenyl)-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

- Methyl (2Z)-2-[(2-Chlorophenyl)methylidene]-3-oxobutanoate (CAS 67593-46-8) Substituents: 2-chlorophenyl group vs. 2,5-dichlorophenyl in the target compound. Key Differences: Reduced chlorine substitution decreases lipophilicity and may alter biological activity. The conjugated benzylidene group enhances stability compared to the non-conjugated dichlorophenyl variant . Applications: Used as an intermediate in organic synthesis, particularly for heterocyclic frameworks.

- Methyl 2-Benzoylamino-3-oxobutanoate Substituents: Benzoylamino group instead of dichlorophenyl. Key Differences: The absence of chlorine atoms reduces electrophilicity, impacting reactivity in condensation reactions. This compound is a precursor for synthesizing enamine derivatives .

Functional Analogs in Agrochemicals

Propiconazole (CAS 60207-90-1)

Etaconazole (CAS 73790-28-0)

Pharmaceutical Context

- Itraconazole (USP Reference Standard)

Data Tables

Research Findings

- Synthetic Utility: The β-keto ester group in Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate facilitates condensation reactions, analogous to methods used for methyl 2-benzoylamino-3-oxobutanoate .

Notes

Data Limitations : Direct physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Contradictions : highlights pharmaceutical uses of dichlorophenyl compounds, while focuses on agrochemicals. The target compound’s exact application remains speculative.

Synthesis Pathways : Methods for analogous β-keto esters (e.g., reflux with aromatic amines and acid catalysts) could be adapted for the target compound .

Safety and Handling : Based on , storage in light-resistant containers at controlled temperatures is advisable for stability .

Biological Activity

Methyl 2-(2,5-dichlorophenyl)-3-oxo-butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of Methyl 2-(2,5-dichlorophenyl)-3-oxo-butanoate typically involves the condensation of 2,5-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base. The reaction pathway can be summarized as follows:

-

Starting Materials :

- 2,5-Dichlorobenzaldehyde

- Methyl acetoacetate

- Base (e.g., sodium ethoxide)

-

Reaction Conditions :

- Reflux in an organic solvent (e.g., ethanol)

- Time: Several hours until completion

-

Product Isolation :

- Purification through recrystallization or column chromatography.

Antimicrobial Activity

Methyl 2-(2,5-dichlorophenyl)-3-oxo-butanoate has demonstrated notable antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for different strains .

- Antifungal Activity : Exhibited significant antifungal activity against species like Candida albicans and Aspergillus niger, with zones of inhibition comparable to standard antifungal agents .

The proposed mechanism involves the inhibition of key metabolic pathways in microbial cells, disrupting cell wall synthesis and function. This was supported by molecular docking studies indicating strong binding affinity to bacterial enzymes involved in these pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in 2023 evaluated the compound's effectiveness against a panel of pathogens. Results indicated that at a concentration of 100 µg/mL, Methyl 2-(2,5-dichlorophenyl)-3-oxo-butanoate achieved a 90% reduction in bacterial growth compared to controls . -

Neuroprotective Potential :

Another investigation highlighted its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound was shown to inhibit kynurenine-3-hydroxylase, an enzyme linked to neuroinflammation and degeneration . This suggests possible applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Research Findings Summary Table

Q & A

Q. What experimental strategies are recommended to optimize the synthesis yield of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate?

To maximize yield, focus on controlling reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, describes the use of dichlorophenyl precursors and acetoacetate derivatives in condensation reactions. Optimize stoichiometry of 2,5-dichlorobenzaldehyde and methyl acetoacetate, and consider using acid catalysts (e.g., piperidine or acetic acid) to enhance keto-enol tautomerization. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) can improve purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Identify proton environments (e.g., methyl ester at δ 3.7–3.9 ppm, ketone carbonyl at δ 200–210 ppm) and confirm substitution patterns on the dichlorophenyl ring .

- X-ray crystallography : Resolve molecular geometry and confirm regioselectivity, as demonstrated in analogous sulfonamide derivatives ().

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Q. How can researchers ensure compound stability during storage and handling?

Store the compound in anhydrous conditions (moisture-sensitive) at −20°C under inert gas (argon or nitrogen). Use amber vials to prevent photodegradation, as the α,β-unsaturated ketone moiety is prone to light-induced isomerization. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing derivatives of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate?

The α,β-unsaturated ketone system can lead to geometric isomerism (E/Z). To control stereochemistry:

- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during enolate formation.

- Employ low-temperature reactions (−78°C) to minimize thermal equilibration between isomers, as seen in analogous pyrazolo-pyrimidine syntheses ().

- Confirm stereoselectivity via NOESY NMR or circular dichroism (CD) for enantiomeric excess analysis .

Q. How can researchers analyze bioactivity and target interactions of this compound in drug discovery?

- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) using the dichlorophenyl moiety as a hydrophobic anchor. Compare with structurally similar compounds like N-(2,5-dichlorophenyl)-benzoxazole derivatives ().

- In vitro assays : Test antimicrobial activity against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa) using microbroth dilution (MIC/MBC) and biofilm inhibition assays, as demonstrated for acylthiourea derivatives ().

- ADMET profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Q. How should contradictory data between NMR and X-ray crystallography be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

- Compare X-ray data with computational models (DFT or MD simulations) to validate static vs. dynamic structures.

- Use complementary techniques like Raman spectroscopy or mass spectrometry to cross-verify functional groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Precursor ratio | 1:1.2 (aldehyde:ester) | |

| Catalyst | Piperidine (5 mol%) | |

| Reaction temperature | 80°C (reflux) | |

| Purification method | Column chromatography |

Q. Table 2. Analytical Data Comparison

| Technique | Observed Signal(s) | Structural Insight |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 3.79 (s, 3H, OCH3) | Methyl ester confirmation |

| X-ray crystallography | C-Cl bond length: 1.74 Å | Regiochemical assignment |

| IR | 1720 cm⁻¹ (C=O) | Ketone functional group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.